4-(2-Allylphenoxy)phthalonitrile
Description
Properties
CAS No. |
342651-71-2 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(2-prop-2-enylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H12N2O/c1-2-5-13-6-3-4-7-17(13)20-16-9-8-14(11-18)15(10-16)12-19/h2-4,6-10H,1,5H2 |
InChI Key |
JRWOANKBICMJEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phthalonitrile Derivatives
Substituent Effects on Structure and Properties
Phthalonitriles are highly tunable through substituent modifications. Below is a comparative analysis of key derivatives:
Key Observations :
- Allyl vs. Thioether Chains: The allyl group in this compound offers unsaturated bonds for post-functionalization, whereas thioether chains (e.g., DPTP) enhance flexibility and lower melting points .
- Self-Curing Ability: Unlike DAPN, which self-polymerizes via amine groups, this compound requires external catalysts or heat for curing .
- Bulky vs. Planar Substituents : Bulky trityl groups () hinder aggregation but reduce solubility, while methoxy groups () improve crystallinity without significant steric effects .
Thermal and Thermo-Mechanical Properties
- DPTP () : Exhibits exceptional thermal stability (T₅% = 460°C) and a glass transition temperature (Tg) exceeding 350°C, attributed to the pyridine ring’s rigidity and thioether chain flexibility .
- DAPN () : Self-cured polymers show high char yields (72.9%) but lower T₅% (442–446°C) compared to DPTP, likely due to differences in crosslink density .
Reactivity and Functionalization Potential
- Oxidation Sensitivity: Unlike 4-(4-Formylphenoxy)phthalonitrile (), which oxidizes to a carboxyl derivative at ambient conditions, the allyl group in this compound is less prone to oxidation, favoring reactions like cycloaddition or radical polymerization .
- Phthalocyanine Formation: The ortho-allylphenoxy substituent may sterically hinder metal coordination during phthalocyanine synthesis compared to smaller substituents (e.g., methoxy or pyridine) .
Q & A
Basic: What are the key synthetic protocols for preparing substituted phthalonitriles like 4-(2-Allylphenoxy)phthalonitrile?
Methodological Answer:
Substituted phthalonitriles are typically synthesized via nucleophilic aromatic substitution. For example:
- Step 1: React 4-nitrophthalonitrile with a phenolic derivative (e.g., 4-hydroxybenzaldehyde for aldehyde-substituted derivatives) in dimethylformamide (DMF) with K₂CO₃ as a base at ambient temperature for 24 hours .
- Step 2: Purify the product via column chromatography (e.g., silica gel, chloroform mobile phase) to yield the substituted phthalonitrile (e.g., 4-(4-formylphenoxy)phthalonitrile, 90% yield) .
- Key Monitoring: Track reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (e.g., 154°C for aldehyde derivatives) .
Data Highlights:
- FT-IR peaks for phthalonitrile derivatives:
- C≡N stretch: ~2238 cm⁻¹ (aldehyde form), ~2231 cm⁻¹ (carboxyl form) .
- Aldehyde C-H Fermi resonance: 2858–2746 cm⁻¹ (oxidizes to broad O-H at 3400–2552 cm⁻¹ for carboxyl derivatives) .
Basic: How do spectroscopic techniques confirm the structural integrity of substituted phthalonitriles?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., C≡N, C=O) and tracks oxidation states. For example:
- Aldehyde → Carboxyl conversion: C=O peak shifts from 1691 cm⁻¹ to 1673 cm⁻¹ due to resonance stabilization .
- NMR:
- XRD: Resolves crystal packing (e.g., triclinic P-1 space group for carboxyl derivatives, unit cell parameters: a = 6.3591 Å, b = 7.5464 Å, c = 13.819 Å) .
Data Highlights:
- Hydrogen bond geometries in crystal structures (e.g., O–H∙∙∙O: 2.632 Å, C–H∙∙∙N: 2.622 Å) stabilize packing .
Advanced: What experimental and computational methods elucidate oxidation mechanisms in substituted phthalonitriles?
Methodological Answer:
- Ambient Oxidation: Exposure to air during slow evaporation crystallization oxidizes aldehyde groups to carboxyl groups via autoxidation. Monitor via:
- Kinetic Studies: Time-resolved FT-IR/NMR to track C=O and O-H formation .
- DFT Calculations: B3LYP/6-311++G(d,p) basis set predicts total energies (carboxyl derivatives are 10–15 kcal/mol more stable than aldehyde forms) .
- Mechanistic Insight: Oxidation involves radical intermediates stabilized by aromatic conjugation, with transition states validated via frequency calculations .
Data Highlights:
- Theoretical vs. Experimental C=O Stretching:
- Calculated: 1746 cm⁻¹ (B3LYP) vs. observed: 1673 cm⁻¹ (FT-IR), highlighting resonance effects .
Advanced: How do intermolecular interactions influence crystalline stability in substituted phthalonitriles?
Methodological Answer:
- Hydrogen Bonding: O–H∙∙∙O and C–H∙∙∙N interactions form R(8) dimers and chains, stabilizing crystal lattices .
- π-π Stacking: Cg∙∙∙Cg interactions (e.g., centroid distances ~3.8 Å) enhance packing efficiency .
- Validation: XRD data corroborated with DFT-optimized geometries (bond lengths ±0.02 Å, angles ±1°) .
Data Highlights:
- O–H∙∙∙O hydrogen bond energy: ~5 kcal/mol, contributing significantly to lattice stability .
Advanced: What role do theoretical calculations play in designing phthalonitrile-based materials?
Methodological Answer:
- Stability Predictions: DFT (B3LYP) quantifies energy differences between derivatives, guiding synthetic prioritization (e.g., carboxyl forms > aldehyde forms) .
- Spectroscopic Modeling: Scaled harmonic vibrations (scaling factor: 0.9608) match experimental FT-IR/NMR data within ±10 cm⁻¹ .
- Reactivity Screening: Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attacks .
Data Highlights:
- Calculated NMR chemical shifts (e.g., carboxyl C=O: δ 167.25 vs. experimental δ 167.3) validate computational protocols .
Advanced: How does oxidation impact the application of substituted phthalonitriles in materials science?
Methodological Answer:
- Phthalocyanine Synthesis: Carboxyl groups enable post-functionalization (e.g., coordination with metal ions for optoelectronic materials) .
- Thermal Stability: Oxidized derivatives exhibit higher decomposition temperatures (e.g., 442–505°C for carboxyl vs. 300–400°C for aldehyde forms) .
- Polymer Compatibility: Carboxyl groups enhance solubility in polar solvents, facilitating composite fabrication .
Data Highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
